3,3,3-Trifluoro-1-nitroprop-1-en-2-amine
Description
3,3,3-Trifluoro-1-nitroprop-1-en-2-amine is a fluorinated enamine derivative characterized by a trifluoromethyl group (-CF₃), a nitro group (-NO₂), and an enamine (C=C-NR₂) backbone. These substituents likely influence its reactivity in synthetic applications, such as nucleophilic additions or cyclization reactions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,3-trifluoro-1-nitroprop-1-en-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3N2O2/c4-3(5,6)2(7)1-8(9)10/h1H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQOORPNIAZCRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702990 | |
| Record name | 3,3,3-Trifluoro-1-nitroprop-1-en-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104684-87-9 | |
| Record name | 3,3,3-Trifluoro-1-nitroprop-1-en-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-nitroprop-1-en-2-amine typically involves the reaction of trifluoromethyl-containing precursors with nitroalkenes. One common method involves the addition of various carbanion nucleophiles to 3,3,3-trifluoro-1-nitropropene, which proceeds regiospecifically at the C-2 position to give the corresponding adducts . The nitro group of these adducts can be reduced to the corresponding amines, which can then be cyclized in situ to form trifluoromethyl-substituted pyrrole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of commercially available chemicals and standard organic synthesis techniques, such as those involving nitromethane and chloral hydrate, are likely employed .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-nitroprop-1-en-2-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine, which can then participate in further reactions.
Substitution: The trifluoromethyl group can be involved in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include carbanion nucleophiles, reducing agents such as hydrogen or metal hydrides, and oxidizing agents like potassium permanganate .
Major Products
The major products formed from these reactions include trifluoromethyl-substituted pyrrole derivatives and other fluorinated organic compounds .
Scientific Research Applications
3,3,3-Trifluoro-1-nitroprop-1-en-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-nitroprop-1-en-2-amine involves its interaction with molecular targets through its trifluoromethyl and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 3,3,3-Trifluoro-1-nitroprop-1-en-2-amine, highlighting structural variations, molecular properties, and reactivity:
Structural and Reactivity Analysis
- Electron-Withdrawing Effects : The nitro group in this compound distinguishes it from analogs like 3,3,3-Trifluoro-2-methylpropan-1-amine (), which lacks strong electron-withdrawing groups. This difference likely enhances the target compound’s susceptibility to nucleophilic attack compared to methyl-substituted analogs.
- Bioactivity Potential: The triazole-containing analog () demonstrates how heterocyclic substituents can impart biological activity, suggesting that the nitro group in the target compound might similarly interact with biological targets, though this requires validation.
- Synthetic Utility : The propenylamine derivative in is synthesized using trifluoropropenyllithium intermediates, a method that could be adapted for the target compound by introducing nitro groups during allylic substitution or oxidation steps.
Biological Activity
3,3,3-Trifluoro-1-nitroprop-1-en-2-amine is a fluorinated organic compound that has attracted attention for its unique chemical structure and potential biological activities. Characterized by the presence of trifluoromethyl and nitro groups, this compound exhibits a range of interactions with molecular targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features both trifluoromethyl () and nitro () functional groups, which contribute to its distinct reactivity and biological interactions. The trifluoromethyl group enhances the electrophilicity of the compound, while the nitro group plays a crucial role in its biological activity.
The mechanism of action for this compound involves several pathways:
- Electrophilic Interactions : The trifluoromethyl group increases the electrophilicity of the compound, allowing it to interact with nucleophilic sites on proteins and enzymes.
- Nitro Group Reduction : The nitro group can undergo reduction to form reactive intermediates that may covalently bind to biomolecules such as DNA or proteins, leading to potential therapeutic or toxic effects .
- Biochemical Pathways : The compound may influence various biochemical pathways by modulating enzyme activity or interacting with cellular signaling mechanisms.
Antimicrobial Activity
Research indicates that nitro-containing compounds often exhibit antimicrobial properties. For instance, this compound may act similarly to established nitro drugs like metronidazole by generating toxic intermediates upon reduction . These intermediates can damage bacterial DNA or disrupt cellular processes.
Anti-inflammatory Effects
Nitro compounds have been associated with anti-inflammatory activities due to their ability to modulate signaling pathways involved in inflammation. The presence of the nitro group in this compound may enhance its pharmacokinetic properties and overall anti-inflammatory efficacy .
Case Studies
A few notable studies have explored the biological activity of similar compounds or derivatives:
- Synthesis and Evaluation : A study synthesized various trifluoromethylated pyrazole derivatives from related compounds and evaluated their biological activities. These derivatives demonstrated promising results against specific cancer cell lines .
- Antimicrobial Mechanisms : Research on nitroimidazole derivatives highlighted their activation through intracellular reduction processes that lead to cytotoxic effects in pathogens. This mechanism is likely applicable to this compound as well .
Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3,3,3-Trifluoro-1-nitroprop-1-en-2-amine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves nitration of trifluoromethyl-substituted propanamine precursors. Key steps include:
- Nitration : Using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize decomposition .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from nitro-byproducts .
- Optimization : Adjusting solvent polarity (e.g., dichloromethane for better selectivity) and reaction time (monitored via TLC) to achieve >75% yield .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- 19F NMR : Identifies trifluoromethyl chemical shifts (δ −60 to −70 ppm) and coupling patterns .
- 1H NMR : Reveals vinyl proton splitting (J = 12–15 Hz) due to conjugation with the nitro group .
- IR Spectroscopy : Nitro group symmetric/asymmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm functionalization .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming the enamine configuration .
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the β-carbon, facilitating nucleophilic attack. For example:
- Amination : React with primary amines in THF at reflux (65°C) with K₂CO₃ as a base to form secondary amines .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing transition states .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). Strategies include:
- Standardized Assays : Use isogenic cell lines and replicate under controlled pH (7.4) and temperature (37°C) .
- Meta-Analysis : Cross-reference IC₅₀ values from kinase inhibition studies with structural analogs (e.g., 3-(4-chlorophenyl) derivatives) to identify structure-activity trends .
- Counter-Screening : Test against off-target receptors (e.g., GPCR panels) to rule out nonspecific binding .
Q. What computational approaches predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., tyrosine kinases) to model binding poses. Validate with experimental ΔG values .
- DFT Calculations : Analyze electron density maps to quantify trifluoromethyl group contributions to binding affinity (e.g., charge-transfer interactions) .
- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability of ligand-protein complexes .
Q. What experimental strategies elucidate the mechanistic pathway of nitro group reduction under catalytic hydrogenation?
- Methodological Answer :
- Isotopic Labeling : Use D₂ gas and GC-MS to track deuterium incorporation, distinguishing between radical vs. ionic pathways .
- Intermediate Trapping : Quench reactions at 50% conversion and isolate intermediates (e.g., hydroxylamines) via flash chromatography .
- Catalyst Screening : Compare Pd/C (selective for nitro reduction) vs. Raney Ni (promotes over-reduction to amines) to map byproduct profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
